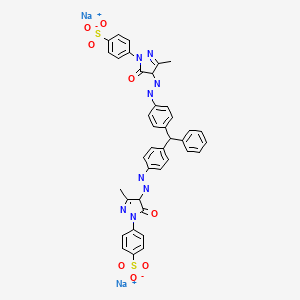
Acid Yellow 117
Vue d'ensemble
Description
Acid Yellow 117, also known as Acid Yellow GR, is a synthetic dye belonging to the azo dye class . It is commonly used in the textile, paper, and leather industries for coloring various materials . The dye is characterized by its vibrant yellow color, which is highly visible and has good lightfastness .
Synthesis Analysis
The synthesis of this compound involves the double nitration of 4-((4-Ammophenyl)(phenyl)methyl)benzenamine and coupling with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid .Molecular Structure Analysis
The molecular formula of this compound is C39H30N8Na2O8S2 . It belongs to the double azo class . The molecular weight is 848.82 .Chemical Reactions Analysis
This compound exhibits a color change depending on the acidity or alkalinity of the environment . In an acidic solution, the dye appears as a bright yellow shade, while in an alkaline solution, it shifts towards a more orange or red hue .Physical and Chemical Properties Analysis
This compound is a yellow-brown powder . It is soluble in water . The dye has a tinting strength of 400±3% . It has good affinity and penetration properties, allowing the dye molecules to evenly distribute and adhere to the fibers’ surface, resulting in vibrant and even coloration .Applications De Recherche Scientifique
1. Decolorization and Dye Removal
The decolorization of Acid Yellow 117 has been explored through various methods. Notably, Daneshvar et al. (2007) investigated the electrocoagulation process for the removal of C.I. Acid Yellow 23 from dye solutions, finding significant color and Chemical Oxygen Demand (COD) removal under optimized conditions, which can be extrapolated to this compound (Daneshvar, Khataee, Amani Ghadim, & Rasoulifard, 2007). Similarly, Choy, Porter, and McKay (2004) studied the sorption of this compound onto activated carbon, focusing on the removal rates and the effect of dye concentration and activated carbon mass, highlighting its potential in effluent treatment (Choy, Porter, & McKay, 2004).
2. Adsorption Studies
The adsorption behavior of this compound on various substrates has been extensively researched. In a study by Choy, Porter, and McKay (2000), the adsorption of this compound onto activated carbon was analyzed, comparing different models for predicting multicomponent equilibrium sorption isotherms (Choy, Porter, & McKay, 2000). Another significant study by Gao et al. (2010) explored the biosorption of Acid Yellow 17 using non-living aerobic granular sludge, demonstrating its effectiveness as a low-cost biosorbent for dye removal from wastewater (Gao, Zhang, Su, Chen, & Peng, 2010).
3. Optimization of Treatment Processes
Optimization studies havebeen conducted to improve the efficiency of processes involving this compound. Cruz-González et al. (2010) utilized a response surface methodology to optimize the decolorization of Acid Yellow 36 by the electro-Fenton process, providing insights that could be applied to this compound (Cruz-González, Torres-Lopez, García-León, Guzmán-Mar, Reyes, Hernández-Ramírez, & Peralta-Hernández, 2010). Chan, Cheung, Allen, and McKay (2009) investigated the separation of this compound using activated carbon derived from bamboo, focusing on its application in textile effluent treatment and the potential for tailoring adsorption properties (Chan, Cheung, Allen, & McKay, 2009).
4. Analysis of Sorption Mechanisms
The mechanisms underlying the sorption of this compound have been analyzed in several studies. Choy, Porter, and McKay (2004) conducted research on the intraparticle diffusion in acid dye adsorption onto activated carbon, including this compound, providing valuable insights into the adsorption mechanism predominant in these processes (Choy, Porter, & McKay, 2004). Additionally, Chan, Chan, Cheung, Allen, and McKay (2012) performed error analysis of adsorption isotherm models for this compound, contributing to a better understanding of the sorption process and the suitability of various models for describing it (Chan, Chan, Cheung, Allen, & McKay, 2012).
5. Environmental Applications
The environmental applications of this compound have been explored, particularly in the context of wastewater treatment and pollution control. Hadi, Samarghandi, and McKay (2010) studied the adsorption of this compound and other acid dyes onto activated carbon, evaluating different isotherm models for environmental remediation purposes (Hadi, Samarghandi, & McKay, 2010).
Mécanisme D'action
The dye molecule contains sulfonic acid groups, which impart the necessary solubility and chemical reactivity . It can easily form ionic bonds with fibers and other substrates, making it suitable for dyeing protein fibers such as silk, wool, and nylon, as well as synthetic fibers like polyester and acetate .
Propriétés
IUPAC Name |
disodium;4-[3-methyl-4-[[4-[[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32N8O8S2.2Na/c1-24-36(38(48)46(44-24)31-16-20-33(21-17-31)56(50,51)52)42-40-29-12-8-27(9-13-29)35(26-6-4-3-5-7-26)28-10-14-30(15-11-28)41-43-37-25(2)45-47(39(37)49)32-18-22-34(23-19-32)57(53,54)55;;/h3-23,35-37H,1-2H3,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHCDUPQRPAOCX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)C7=CC=C(C=C7)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N8Na2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6459-70-7 | |
| Record name | Benzenesulfonic acid, 4,4'-[(phenylmethylene)bis[4,1-phenylene-2,1-diazenediyl(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)]]bis-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


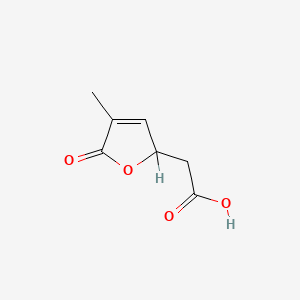
![2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B3355931.png)


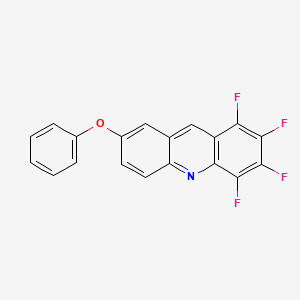
![2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole](/img/structure/B3355962.png)
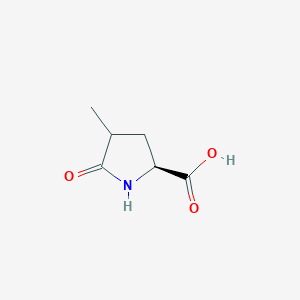
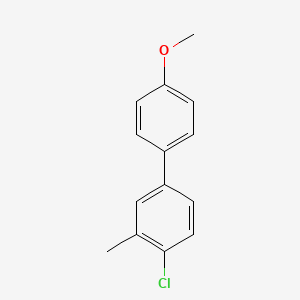
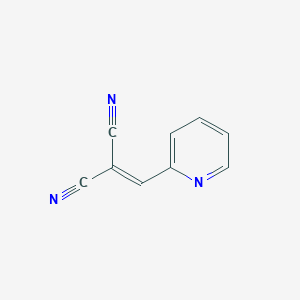
![1H-Naphth[1,2-d]imidazol-9-amine](/img/structure/B3355991.png)
![2'H-Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidin]-2'-one](/img/structure/B3355999.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]](/img/structure/B3356001.png)
![Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3356005.png)
![N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide](/img/structure/B3356010.png)
